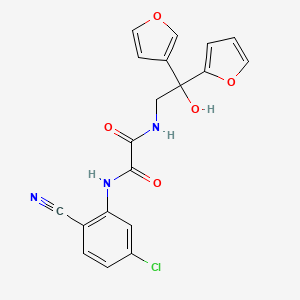

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Description

The compound N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide is an oxalamide derivative characterized by:

- R1: A 5-chloro-2-cyanophenyl group, introducing electron-withdrawing substituents (Cl and CN) that may influence electronic properties and binding interactions.

- R2: A 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl group, featuring two heteroaromatic furan rings and a hydroxyl group, which could enhance solubility and metabolic stability.

While direct data on its synthesis, bioactivity, or applications are absent in the provided evidence, structural parallels to other oxalamides allow for informed comparisons.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O5/c20-14-4-3-12(9-21)15(8-14)23-18(25)17(24)22-11-19(26,13-5-7-27-10-13)16-2-1-6-28-16/h1-8,10,26H,11H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHSZMYZWYNBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)(C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and research applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a chloro group, a cyanophenyl moiety, and furan rings. This configuration is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN₃O₄ |

| Molecular Weight | 347.75 g/mol |

| CAS Number | 1421490-85-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro and nitrile groups can form hydrogen bonds with active sites, while the furan rings may participate in π-π stacking interactions, enhancing binding affinity and specificity.

Antimicrobial Properties

Research indicates that derivatives of compounds containing furan moieties exhibit significant antimicrobial activity. For instance, studies have shown that furan derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The specific compound under discussion has been evaluated for similar properties, showing promising results against various bacterial strains.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, such as HeLa cells, with an IC50 value indicating effective cytotoxicity . The mechanism involves inducing apoptosis through mitochondrial pathways and altering cellular metabolism.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various furan derivatives against multiple bacterial strains. The findings suggested that compounds with structural similarities to this compound exhibited superior antibacterial activity compared to conventional antibiotics .

- Anticancer Research : A recent investigation into the effects of this compound on cervical cancer cells revealed that it significantly reduced cell viability and induced apoptosis. The study highlighted the role of the furan moiety in enhancing the cytotoxic effects .

Research Applications

The compound's unique structure makes it a valuable candidate for further research in several fields:

- Medicinal Chemistry : As a potential lead compound for developing new drugs targeting bacterial infections and cancer.

- Biochemical Assays : Used as a probe to study enzyme interactions and cellular signaling pathways.

- Material Science : Investigated for its use in synthesizing novel materials with electronic properties due to its unique structural characteristics.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous oxalamides:

*Estimated based on formula; †Approximated from structure; ‡From .

Key Observations:

- Electron-Withdrawing Groups: The target compound’s 5-chloro-2-cyanophenyl group contrasts with S336’s methoxybenzyl group, which is electron-donating. This difference may affect receptor binding or metabolic stability .

- Heterocyclic Diversity : Unlike BNM-III-170’s indenyl-guanidine group or Compound 13’s thiazole-piperidine system, the target compound’s di-furan and hydroxyethyl substituents may offer distinct solubility and pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.